N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N6O2S/c1-32-13-4-2-3-12(8-13)30-18-17(28-29-30)19(26-10-25-18)33-9-16(31)27-15-7-11(20(22,23)24)5-6-14(15)21/h2-8,10H,9H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOOMLLAAYSWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structural features, including a trifluoromethyl group and a triazole moiety, suggest it may interact with various biological targets.
Chemical Structure
The compound's IUPAC name indicates its complex structure, which includes:
- A chloro group
- A trifluoromethyl group
- A triazolo-pyrimidine derivative
Molecular Formula
The molecular formula for this compound is .
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes within the body. The mechanism typically involves:
- Binding to Targets : The compound binds to target proteins, altering their function.
- Modulation of Biochemical Pathways : This binding can enhance or inhibit enzymatic activity, impacting various cellular processes such as proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance:
- In vitro Studies : Compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.420 ± 0.012 μM against human alkaline phosphatase (ALP), indicating strong anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Related Compound | HEPG2 (Liver Cancer) | 1.18 ± 0.14 |
| Related Compound | MCF7 (Breast Cancer) | 0.67 |
| N-(2-chloro-5-(trifluoromethyl)phenyl)-... | Various | TBD |
Antimicrobial and Antiviral Activities
Emerging research indicates that compounds containing triazole and pyrimidine structures possess antimicrobial and antiviral properties. For instance:
- Antiviral Studies : Novel derivatives have been reported to exhibit antiviral activity against various pathogens .
Case Studies
- Study on Triazole Derivatives : A study evaluated several triazole derivatives for their anticancer properties, revealing that some exhibited potent inhibitory effects on cancer cell proliferation .
- Mechanism-Based Approaches : Another review discussed mechanism-based strategies for developing anticancer drugs that leverage the unique chemical properties of triazoles .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Several studies have indicated that compounds with similar structures exhibit anticancer properties. The incorporation of the triazole ring can enhance the compound's ability to inhibit tumor growth by interfering with cancer cell proliferation pathways. Research has shown that triazole derivatives can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .
-
Antimicrobial Properties
- The presence of the thioacetamide group may confer antimicrobial activity. Compounds that contain sulfur atoms are often explored for their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Preliminary studies suggest that derivatives of this compound could be effective against certain strains of bacteria and fungi .
- Neuroprotective Effects
Synthesis and Characterization
The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves multi-step reactions including:
- Formation of the triazole ring through cycloaddition reactions.
- Introduction of the thioacetamide moiety via nucleophilic substitution.
- Final purification through chromatographic techniques to ensure high purity for biological testing .
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cycloaddition | Azides, Alkynes | Formation of Triazole |
| 2 | Nucleophilic Substitution | Thioacetic acid | Thioacetamide Formation |
| 3 | Purification | Chromatography | Pure Compound |
Case Studies
- In Vitro Studies
- In Vivo Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
Triazolopyrimidine vs. Pyrazolopyrimidine Derivatives
- Target Compound : The triazolopyrimidine core (3H-[1,2,3]triazolo[4,5-d]pyrimidine) provides a planar, aromatic scaffold conducive to π-π stacking in biological targets.
- Pyrazolopyrimidine Analogues: Compounds like (S)-N-(5-((3-Cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)-2-(methyl(pyrrolidin-2-ylmethyl)amino)phenyl)acetamide () share a fused pyrimidine core but replace the triazole with a pyrazole. This reduces ring strain but may alter binding affinity due to differences in hydrogen-bonding capacity .
Triazole-Thioacetamide Derivatives
- Hotsulia et al. (2019) : Synthesized N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides (). These compounds feature a triazole-thioether-acetamide motif but lack the pyrimidine fusion, reducing conformational rigidity compared to the target compound .
Substituent Analysis
Electron-Withdrawing Groups
- Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity. Comparable to flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide, ), a herbicide where CF₃ analogues show improved soil persistence .
- Chloro (Cl) : The 2-chloro substituent on the phenyl ring may sterically hinder enzymatic degradation, as seen in 3-chloro-N-phenyl-phthalimide derivatives () .
Electron-Donating Groups
- Methoxy (OCH₃) : The 3-methoxyphenyl group in the target compound contrasts with the pyridin-2-ylthio group in N-(2-Methoxy-5-nitrophenyl)-2-(pyridin-2-ylthio)acetamide (). Methoxy groups enhance solubility but may reduce membrane permeability compared to hydrophobic arylthioethers .
Physicochemical Properties
Q & A
Q. How can the synthetic route for this compound be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including triazolopyrimidine core formation, thioacetamide coupling, and substitution reactions. Key optimizations:
- Step 1 : Use microwave-assisted synthesis for the triazolopyrimidine core to reduce reaction time (e.g., 80–100°C, 30 min) .
- Step 2 : Employ N,N-dimethylformamide (DMF) as a solvent for thioacetamide coupling to enhance solubility and reaction efficiency .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >95% purity .
- Catalysts : Optimize Pd/C or CuI catalysts for cross-coupling steps to minimize byproducts .
Q. What analytical techniques are critical for structural characterization?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl group at δ 120–125 ppm in ¹⁹F NMR) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected m/z ~550–560) .
- HPLC : Retention time and peak symmetry analysis to assess purity (>95%) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystals are obtainable) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer : Start with in vitro assays targeting common pathways for triazolopyrimidine derivatives:
- Enzyme Inhibition : Kinase assays (e.g., EGFR or Aurora kinases) at 10 µM concentration .
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?
- Methodological Answer : Focus on modifying substituents and evaluating biological outcomes:
- Variable Groups : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups .
- Core Modifications : Substitute the triazolopyrimidine with triazolo[1,5-a]pyrimidine to alter binding affinity .
- Assays : Parallel testing in kinase panels and ADMET profiling to link structural changes to activity/toxicity .
Q. Example SAR Table :
| Substituent Modification | Biological Activity (IC₅₀) | Selectivity Index |
|---|---|---|
| 3-Methoxyphenyl (original) | 2.1 µM (EGFR) | 8.5 |
| 4-Fluorophenyl | 1.5 µM (EGFR) | 12.2 |
| 3-Nitrophenyl | >10 µM (EGFR) | <1 |
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions or compound stability. Mitigation strategies:
- Orthogonal Assays : Confirm kinase inhibition using both radiometric and fluorescence-based methods .
- Stability Testing : Monitor compound degradation in DMSO/PBS via LC-MS over 24 hours .
- Meta-Analysis : Compare datasets with structurally analogous compounds (e.g., triazolo[4,5-d]pyrimidines) to identify trends .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable esters at the acetamide moiety .
- Pharmacokinetics : Conduct preliminary ADMET studies in rodents with LC-MS quantification of plasma concentrations .
Data Analysis & Experimental Design
Q. How to design dose-response experiments for mechanistic studies?
- Methodological Answer :
- Dose Range : Test 0.1–100 µM in logarithmic increments (e.g., 0.1, 1, 10, 100 µM) .
- Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle-only controls .
- Statistical Models : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients .
Q. What computational methods predict binding modes with target proteins?
- Methodological Answer :
- Docking Software : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .
- Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities .
Troubleshooting & Validation
Q. How to address inconsistent reproducibility in synthesis?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-line IR spectroscopy to track intermediate formation .
- Quality Control : Standardize starting materials (e.g., ≥98% purity for chlorophenyl precursors) .
- Scale-Up : Optimize mixing efficiency and temperature gradients in flow chemistry setups .
Q. How to validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability .
- RNA Interference : Knock down the putative target and assess rescue of compound activity .
- Biomarker Analysis : Quantify phosphorylation levels of downstream effectors (e.g., ERK for kinase inhibitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
